
Benzene, 1-((2-(3,4-diethoxyphenyl)-2-methylpropoxy)methyl)-3-phenoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-((2-(3,4-diethoxyphenyl)-2-methylpropoxy)methyl)-3-phenoxy- is a complex organic compound that belongs to the class of aromatic ethers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-((2-(3,4-diethoxyphenyl)-2-methylpropoxy)methyl)-3-phenoxy- typically involves multi-step organic reactions. One common method includes the alkylation of benzene derivatives with appropriate alkyl halides in the presence of a strong base or catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yields and purity of the final product, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-((2-(3,4-diethoxyphenyl)-2-methylpropoxy)methyl)-3-phenoxy- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines, depending on the reducing agent used.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzene derivatives, alcohols, amines, and quinones, each with distinct chemical and physical properties.
Scientific Research Applications
Benzene, 1-((2-(3,4-diethoxyphenyl)-2-methylpropoxy)methyl)-3-phenoxy- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with unique properties.
Mechanism of Action
The mechanism by which Benzene, 1-((2-(3,4-diethoxyphenyl)-2-methylpropoxy)methyl)-3-phenoxy- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate various biological processes, including enzyme activity, signal transduction, and gene expression. The compound’s structure allows it to bind to specific receptors or enzymes, leading to changes in cellular functions and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1,3-dimethoxy-: Similar in structure but lacks the diethoxyphenyl and phenoxy groups.
4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl: Shares some structural similarities but differs in the core structure and functional groups.
Uniqueness
Benzene, 1-((2-(3,4-diethoxyphenyl)-2-methylpropoxy)methyl)-3-phenoxy- is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound in research and industry.
Properties
CAS No. |
80853-95-8 |
|---|---|
Molecular Formula |
C27H32O4 |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
1,2-diethoxy-4-[2-methyl-1-[(3-phenoxyphenyl)methoxy]propan-2-yl]benzene |
InChI |
InChI=1S/C27H32O4/c1-5-29-25-16-15-22(18-26(25)30-6-2)27(3,4)20-28-19-21-11-10-14-24(17-21)31-23-12-8-7-9-13-23/h7-18H,5-6,19-20H2,1-4H3 |
InChI Key |
ZWKJJLXFUXQUQH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)(C)COCC2=CC(=CC=C2)OC3=CC=CC=C3)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




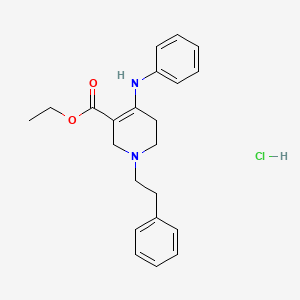
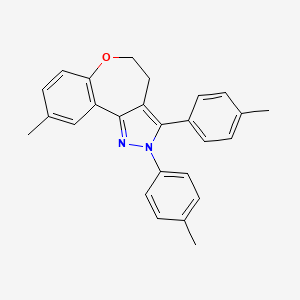
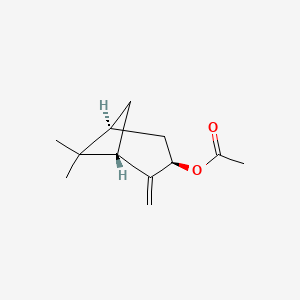
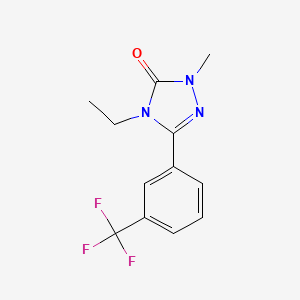

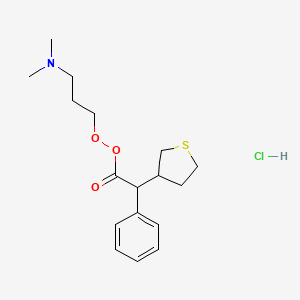
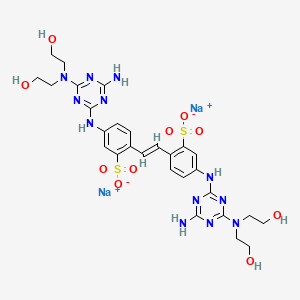
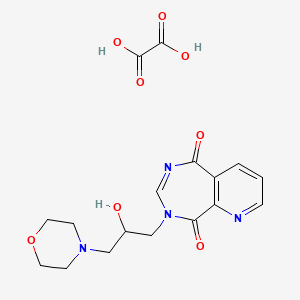

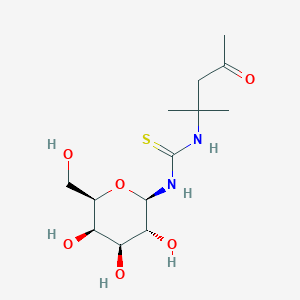
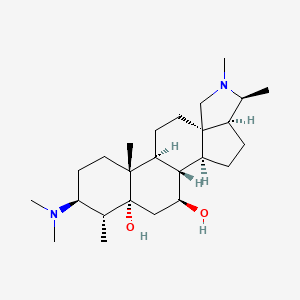
![2,7-Naphthalenedisulfonic acid, 4-hydroxy-3-[[4-methoxy-3-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-](/img/structure/B12754659.png)
